(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate
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Overview
Description
(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylamino group, and a thiazolan-1-ium-1-olate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as bromobenzene, dimethylamine, and thiazole precursors under specific reaction conditions like controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
Scientific Research Applications
(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the thiazole ring play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- 3-(3-Bromophenyl)-2-(4-methylphenyl)acrylonitrile
- 2-(4-Bromophenyl)-3-(3-chlorophenyl)acrylonitrile
Uniqueness
Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development .
Properties
IUPAC Name |
(5E)-3-(4-bromophenyl)-5-(dimethylaminomethylidene)-1-oxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-14(2)7-11-12(16)15(8-18(11)17)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVLHWMAPWXHCT-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(CS1=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N(CS1=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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